molecular formula C13H19NO B13988304 4-[(Cyclopentyloxy)methyl]benzenemethanamine CAS No. 864266-79-5

4-[(Cyclopentyloxy)methyl]benzenemethanamine

Cat. No.: B13988304
CAS No.: 864266-79-5
M. Wt: 205.30 g/mol
InChI Key: NZHGKRKRKLADPW-UHFFFAOYSA-N
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Description

4-[(Cyclopentyloxy)methyl]benzenemethanamine is a chemical compound with the molecular formula C13H19NO It is known for its unique structure, which includes a cyclopentyloxy group attached to a benzenemethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Cyclopentyloxy)methyl]benzenemethanamine typically involves the reaction of 4-hydroxybenzylamine with cyclopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(Cyclopentyloxy)methyl]benzenemethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of cyclopentyloxybenzaldehyde or cyclopentyloxybenzoic acid.

    Reduction: Formation of cyclopentyloxybenzylamine or cyclopentyloxybenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[(Cyclopentyloxy)methyl]benzenemethanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Cyclopentyloxy)methyl]benzenemethanamine involves its interaction with specific molecular targets. The cyclopentyloxy group may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopentyloxy)-4-methylbenzenemethanamine
  • 4-Methyl-2-(pentyloxy)benzenemethanamine
  • 4-Methyl-2-[(tetrahydrofuran-2-yl)methoxy]benzenemethanamine

Uniqueness

4-[(Cyclopentyloxy)methyl]benzenemethanamine is unique due to its specific structural features, such as the cyclopentyloxy group attached to the benzenemethanamine backbone. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

864266-79-5

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

[4-(cyclopentyloxymethyl)phenyl]methanamine

InChI

InChI=1S/C13H19NO/c14-9-11-5-7-12(8-6-11)10-15-13-3-1-2-4-13/h5-8,13H,1-4,9-10,14H2

InChI Key

NZHGKRKRKLADPW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OCC2=CC=C(C=C2)CN

Origin of Product

United States

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